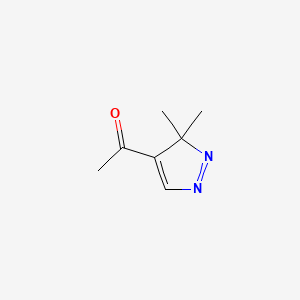

1-(3,3-Dimethyl-3H-pyrazol-4-yl)ethanone

Descripción

1-(3,3-Dimethyl-3H-pyrazol-4-yl)ethanone (CAS: 128641-91-8) is a pyrazole derivative with a molecular formula of C7H10N2O and a molar mass of 138.17 g/mol . Its structure features a pyrazole ring substituted with two methyl groups at the 3-position and an acetyl group at the 4-position. This compound serves as a versatile intermediate in organic synthesis, particularly in the development of pharmaceuticals, agrochemicals, and coordination complexes. Its reactivity is influenced by the electron-withdrawing acetyl group and the steric effects of the dimethyl substituents, making it a precursor for further functionalization .

Propiedades

Número CAS |

128641-91-8 |

|---|---|

Fórmula molecular |

C7H10N2O |

Peso molecular |

138.17 |

Nombre IUPAC |

1-(3,3-dimethylpyrazol-4-yl)ethanone |

InChI |

InChI=1S/C7H10N2O/c1-5(10)6-4-8-9-7(6,2)3/h4H,1-3H3 |

Clave InChI |

ZGSLELOKQDCHEH-UHFFFAOYSA-N |

SMILES |

CC(=O)C1=CN=NC1(C)C |

Sinónimos |

Ethanone, 1-(3,3-dimethyl-3H-pyrazol-4-yl)- (9CI) |

Origen del producto |

United States |

Comparación Con Compuestos Similares

Structural Variations and Physicochemical Properties

The following table summarizes key structural and physicochemical differences between 1-(3,3-dimethyl-3H-pyrazol-4-yl)ethanone and analogous pyrazole-based ethanones:

| Compound Name | Molecular Formula | Molar Mass (g/mol) | Substituents on Pyrazole Ring | Key Properties/Applications | Reference |

|---|---|---|---|---|---|

| 1-(3,3-Dimethyl-3H-pyrazol-4-yl)ethanone | C7H10N2O | 138.17 | 3,3-dimethyl, 4-acetyl | Intermediate for bioactive molecules | |

| 1-(3,5-Dimethyl-1H-pyrazol-4-yl)ethanone | C7H10N2O | 138.17 | 3,5-dimethyl, 4-acetyl | Similar mass but altered substituent positions; impacts hydrogen bonding | |

| Phenyl-(3-phenyl-1H-pyrazol-4-yl)methanone | C16H12N2O | 248.28 | 3-phenyl, 4-benzoyl | Herbicidal activity; bulkier structure reduces solubility | |

| 4-(2,3-Dimethylphenyl)-1-piperazinylmethanone | C23H24N4O | 384.47 | 3-phenyl, piperazinyl linker | Potential CNS activity due to piperazine moiety | |

| 1-{4-[3-(4-Acetyl-3,5-dimethyl-1H-pyrazol-1-yl)-2-hydroxypropoxy]-3-methoxyphenyl}ethanone | C19H24N2O5 | 360.40 | Complex substituents (hydroxypropoxy, methoxy) | High molecular weight; likely pharmacological applications |

Key Observations:

- Substituent Positioning : The placement of methyl groups (e.g., 3,3-dimethyl vs. 3,5-dimethyl) alters steric hindrance and electronic effects. For instance, 3,5-dimethyl substitution (CAS 1123-48-4) may enhance hydrogen bonding compared to the 3,3-dimethyl isomer .

- Molecular Weight and Solubility: Bulky substituents (e.g., phenyl, piperazinyl) increase molecular weight and reduce solubility, as seen in phenyl-(3-phenyl-1H-pyrazol-4-yl)methanone (248.28 g/mol) .

- Functional Group Impact : Hydroxypropoxy and methoxy groups (e.g., in ) introduce polarity, improving water solubility and bioavailability compared to the parent compound.

Stability and Reactivity

- The 3,3-dimethyl substitution in the target compound provides steric protection to the pyrazole ring, enhancing thermal stability compared to unsubstituted analogs.

- Acetyl groups at the 4-position are susceptible to nucleophilic attack, enabling further derivatization (e.g., formation of oxadiazoles in ).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.